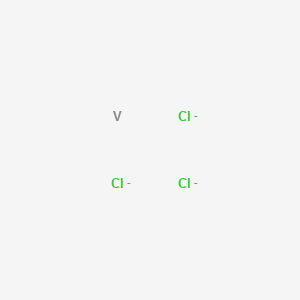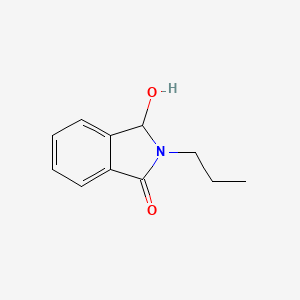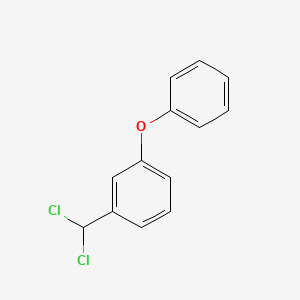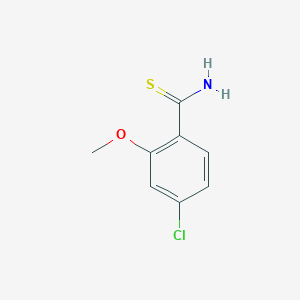
4-Chloro-2-methoxybenzothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methoxybenzothioamide is an organic compound with the molecular formula C8H8ClNOS It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 4-position, a methoxy group at the 2-position, and a thiobenzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxybenzothioamide typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-methoxybenzoic acid.
Thionation: The carboxylic acid group is converted to a thiocarbonyl group using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Amidation: The thiocarbonyl compound is then reacted with ammonia or an amine to form the thiobenzamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Thionation: Using efficient thionating agents to convert large quantities of 4-chloro-2-methoxybenzoic acid to the corresponding thiocarbonyl compound.
Continuous Amidation: Employing continuous flow reactors to facilitate the amidation process, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-methoxybenzothioamide undergoes several types of chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The thiocarbonyl group can be reduced to a thioether using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Chloro-2-methoxysulfonylbenzamide.
Reduction: 4-Chloro-2-methoxythioetherbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methoxybenzothioamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties. Researchers are exploring its efficacy against various microbial strains.
Materials Science: The compound is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study the interaction of thiobenzamide derivatives with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-methoxybenzothioamide involves its interaction with specific molecular targets:
Molecular Targets: The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity.
Pathways Involved: The compound may interfere with metabolic pathways by inhibiting key enzymes, thereby affecting cellular processes such as DNA replication and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-methoxybenzoic acid: Similar structure but lacks the thiocarbonyl group.
4-Chloro-2-methoxybenzamide: Similar structure but lacks the thiocarbonyl group.
4-Chloro-2-methoxythioaniline: Similar structure but has an aniline group instead of a benzamide group.
Uniqueness
4-Chloro-2-methoxybenzothioamide is unique due to the presence of both a chlorine atom and a thiocarbonyl group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H8ClNOS |
|---|---|
Molekulargewicht |
201.67 g/mol |
IUPAC-Name |
4-chloro-2-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C8H8ClNOS/c1-11-7-4-5(9)2-3-6(7)8(10)12/h2-4H,1H3,(H2,10,12) |
InChI-Schlüssel |
VAJRNXYAGYPYBP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)Cl)C(=S)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


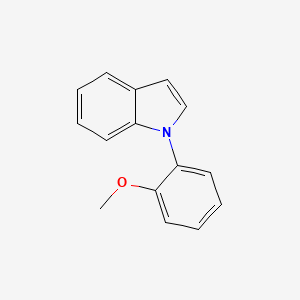
![[(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE](/img/structure/B8782344.png)
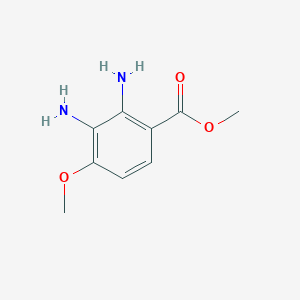
![3-Chloro-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one](/img/structure/B8782357.png)
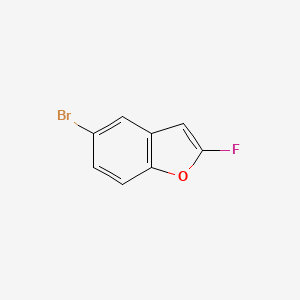
![3-bromo-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B8782366.png)
![3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine](/img/structure/B8782374.png)

